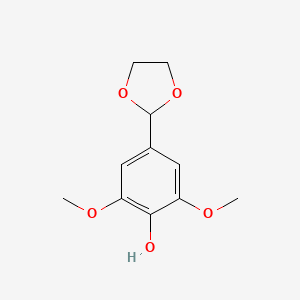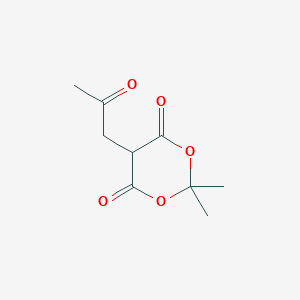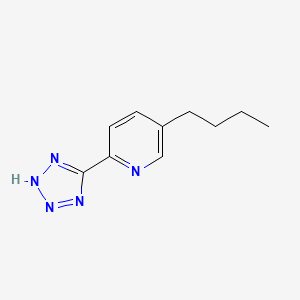
5-butyl-2-(2H-tetrazol-5-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-butyl-2-(2H-tetrazol-5-yl)pyridine is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-(2H-tetrazol-5-yl)pyridine typically involves the reaction of pyridine derivatives with azide compounds under specific conditions. One common method involves the cycloaddition reaction between a pyridine derivative and sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
5-butyl-2-(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Various nitrogen-containing heterocycles.
Substitution: Substituted pyridine derivatives.
科学研究应用
5-butyl-2-(2H-tetrazol-5-yl)pyridine has several applications in scientific research:
作用机制
The mechanism of action of 5-butyl-2-(2H-tetrazol-5-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
相似化合物的比较
Similar Compounds
- 2-(1H-tetrazol-5-yl)pyridine
- 4,4′-Di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2′-bipyridine
- 2-(2H-tetrazol-5-yl)pyridine
Uniqueness
5-butyl-2-(2H-tetrazol-5-yl)pyridine is unique due to its butyl substituent, which can influence its physical and chemical properties, such as solubility and reactivity. This differentiates it from other tetrazole-pyridine derivatives, making it suitable for specific applications where these properties are advantageous .
属性
CAS 编号 |
39256-39-8 |
|---|---|
分子式 |
C10H13N5 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
5-butyl-2-(2H-tetrazol-5-yl)pyridine |
InChI |
InChI=1S/C10H13N5/c1-2-3-4-8-5-6-9(11-7-8)10-12-14-15-13-10/h5-7H,2-4H2,1H3,(H,12,13,14,15) |
InChI 键 |
MLSHGCUPTROGPK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CN=C(C=C1)C2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)
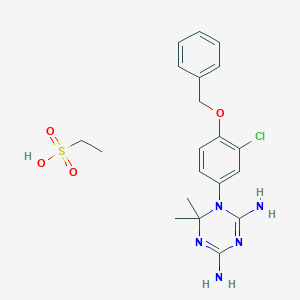
![N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14009274.png)


amino}benzoate](/img/structure/B14009292.png)
![8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B14009301.png)
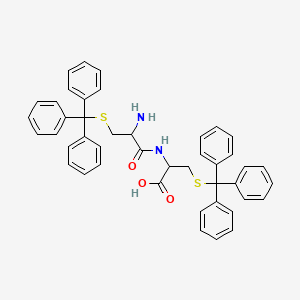
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline](/img/structure/B14009323.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14009329.png)
